Silane, [(1-ethoxyethenyl)oxy]triethyl-
CAS No.: 73303-68-1
Cat. No.: VC19356287
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73303-68-1 |
|---|---|
| Molecular Formula | C10H22O2Si |
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | 1-ethoxyethenoxy(triethyl)silane |
| Standard InChI | InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3 |
| Standard InChI Key | DYQURNKROQHQBF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=C)O[Si](CC)(CC)CC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a silicon atom bonded to three ethyl groups and an ethoxyethenyl moiety. The ethoxyethenyl group introduces an ether-linked vinyl chain, enhancing its potential for polymerization and crosslinking reactions. This structure distinguishes it from simpler trialkylsilanes like triethylsilane, which lacks the oxygenated vinyl component .
Comparative Analysis with Triethylsilane
The addition of the ethoxyethenyl group significantly alters physicochemical properties. For example:
The ethoxyethenyl group increases molecular complexity, enabling participation in condensation and hydrosilylation reactions .
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis protocols for Silane, [(1-ethoxyethenyl)oxy]triethyl- are publicly documented, its production likely involves functionalizing triethylsilane. A plausible method includes:
-
Hydrosilylation: Reacting triethylsilane with an ethoxyacetylene derivative in the presence of a transition-metal catalyst .
-
Etherification: Substituting a chloride or hydroxyl group on a pre-silylated ether intermediate .
Lessons from Triethylsilane Synthesis
Triethylsilane is synthesized via sodium hydride-mediated reduction of triethylchlorosilane, as demonstrated in recent patents . Adapting this method could involve substituting triethylchlorosilane with a chlorinated ethoxyethenyl precursor, though this remains theoretical without experimental validation .
Chemical Properties and Reactivity
Hydrolytic Sensitivity
Like triethylsilane, the compound is moisture-sensitive, with the Si–O bond prone to hydrolysis under acidic or basic conditions. This reactivity can be harnessed for controlled degradation in polymer applications .
Condensation Reactions
The ethoxyethenyl group facilitates condensation with alcohols or silanols, forming siloxane linkages (Si–O–Si). This property is critical for creating silicone-based adhesives and coatings .
Thermal Stability
The compound’s thermal decomposition profile is uncharacterized, but its higher molecular weight compared to triethylsilane suggests a boiling point exceeding 150°C, extrapolated from trends in organosilicon compounds .
Applications and Industrial Relevance
Polymer Science
The compound’s dual functionality enables its use as a crosslinker in silicone elastomers. For example, it may enhance the mechanical properties of polydimethylsiloxane (PDMS) by introducing ethoxyethenyl-derived branching points .
Surface Modification
Its ability to form stable siloxane bonds makes it suitable for surface functionalization of silica nanoparticles, improving dispersion in hydrophobic matrices .
Organic Synthesis
While triethylsilane is a well-established reducing agent , the ethoxyethenyl variant could serve as a protecting group for alcohols or amines, though this application remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume